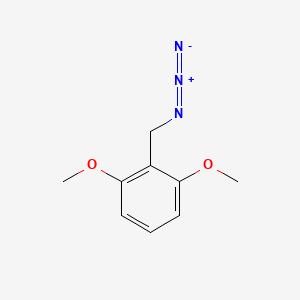
2-(Azidomethyl)-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-1,3-dimethoxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with two methoxy groups. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions, particularly in the field of organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-dimethoxybenzene typically involves the introduction of the azido group into a pre-existing benzene ring structure. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,3-dimethoxybenzene reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azido group.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azido group can be replaced by other nucleophiles in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition to form triazoles.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Transition metal catalysts like palladium or copper are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Benzene Derivatives: Formed from substitution reactions.
Applications De Recherche Scientifique
2-(Azidomethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials through click chemistry.
Bioconjugation: Employed in the labeling and modification of biomolecules due to the reactivity of the azido group.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-1,3-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)-1,3-dimethoxybenzene: Characterized by the presence of an azido group and two methoxy groups on the benzene ring.
2-(Azidomethyl)benzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1-Azido-2,4-dimethoxybenzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the azido group and the methoxy groups, which enhance its reactivity and versatility in chemical reactions. The methoxy groups can influence the electronic properties of the benzene ring, making it more reactive towards nucleophilic substitution and cycloaddition reactions .
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-(azidomethyl)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H11N3O2/c1-13-8-4-3-5-9(14-2)7(8)6-11-12-10/h3-5H,6H2,1-2H3 |
Clé InChI |
HZUOJIKFHSASOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


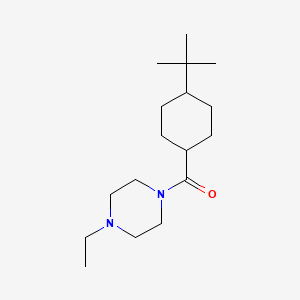
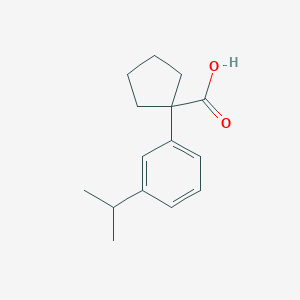
![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
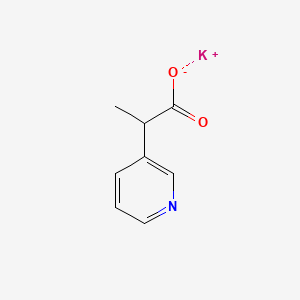
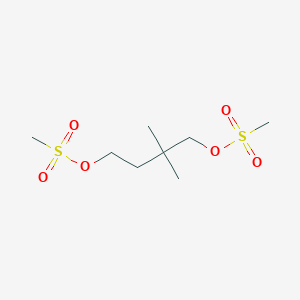
![rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)

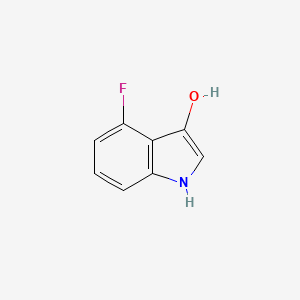

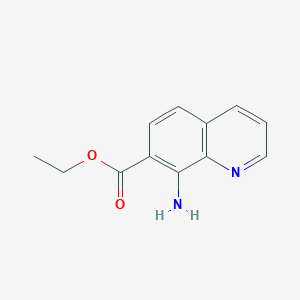
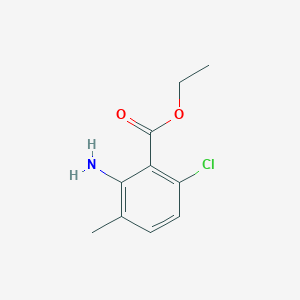
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)

